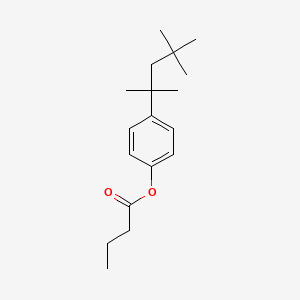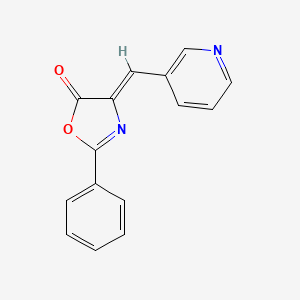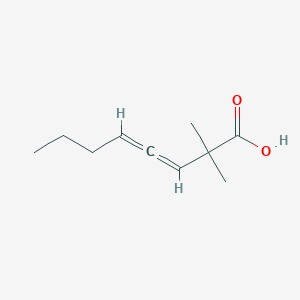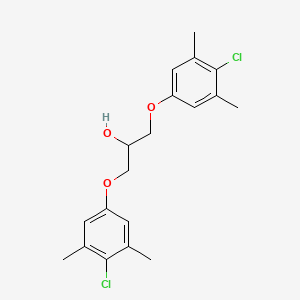
Guanylyl-(3',5')-cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanylyl-(3’,5’)-cytidine, also known as cyclic guanosine monophosphate (cGMP), is a cyclic nucleotide derived from guanosine triphosphate (GTP). It plays a crucial role as a second messenger in various biological processes, including signal transduction pathways. cGMP is involved in regulating vascular tone, platelet aggregation, and phototransduction in the retina .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl-(3’,5’)-cytidine typically involves the cyclization of guanosine triphosphate (GTP) to form cGMP. This reaction is catalyzed by the enzyme guanylyl cyclase. The process can be carried out under various conditions, including the presence of specific cofactors and optimal pH levels .
Industrial Production Methods
Industrial production of cGMP involves the use of recombinant DNA technology to produce guanylyl cyclase enzymes in large quantities. These enzymes are then used to catalyze the conversion of GTP to cGMP under controlled conditions. The product is purified using chromatography techniques to achieve high purity levels suitable for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Guanylyl-(3’,5’)-cytidine undergoes several types of chemical reactions, including:
Oxidation: cGMP can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the structure of cGMP.
Substitution: Substitution reactions can introduce different functional groups into the cGMP molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving cGMP include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from the reactions of cGMP include various cyclic nucleotide derivatives that have different biological activities. These derivatives are often used in research to study the specific functions of cGMP in cellular processes .
Wissenschaftliche Forschungsanwendungen
Guanylyl-(3’,5’)-cytidine has a wide range of scientific research applications:
Chemistry: cGMP is used as a model compound to study nucleotide chemistry and enzyme catalysis.
Biology: It plays a key role in signal transduction pathways, including those involved in vision, olfaction, and cardiovascular regulation.
Medicine: cGMP is a target for drug development, particularly in the treatment of cardiovascular diseases and erectile dysfunction.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays
Wirkmechanismus
The mechanism of action of Guanylyl-(3’,5’)-cytidine involves its role as a second messenger in signal transduction pathways. cGMP is synthesized from GTP by guanylyl cyclase in response to various extracellular signals. It then activates protein kinase G (PKG), which phosphorylates target proteins to elicit cellular responses. cGMP also regulates ion channels and phosphodiesterases, further modulating cellular activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate (cAMP): Another cyclic nucleotide that acts as a second messenger in various biological processes.
Cyclic inosine monophosphate (cIMP): A less common cyclic nucleotide with similar signaling functions.
Uniqueness
Guanylyl-(3’,5’)-cytidine is unique in its specific role in regulating vascular tone and phototransduction. Unlike cAMP, which is involved in a broader range of cellular processes, cGMP has more specialized functions in certain tissues, such as the retina and cardiovascular system .
Eigenschaften
CAS-Nummer |
4785-04-0 |
|---|---|
Molekularformel |
C19H25N8O12P |
Molekulargewicht |
588.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1 |
InChI-Schlüssel |
DQTQQHQGSZWEMR-VMIOUTBZSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


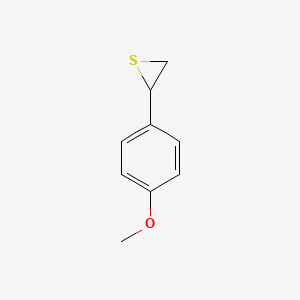
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
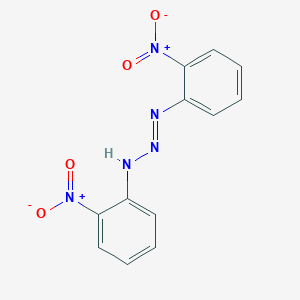

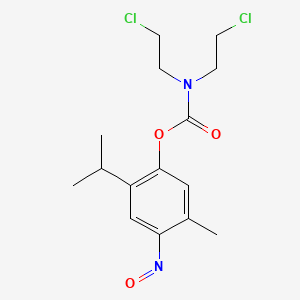
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)
![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)

